Cas no 1805159-83-4 (2-Chloro-3-cyano-4-methylbenzoic acid)

2-Chloro-3-cyano-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-cyano-4-methylbenzoic acid
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- インチ: 1S/C9H6ClNO2/c1-5-2-3-6(9(12)13)8(10)7(5)4-11/h2-3H,1H3,(H,12,13)
- InChIKey: YRXJIVGYCZNEHH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)O)C=CC(C)=C1C#N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 61.1
2-Chloro-3-cyano-4-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007281-1g |
2-Chloro-3-cyano-4-methylbenzoic acid |
1805159-83-4 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
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2-Chloro-3-cyano-4-methylbenzoic acidに関する追加情報
2-Chloro-3-cyano-4-methylbenzoic acid (CAS No. 1805159-83-4): An Overview of Its Synthesis, Properties, and Applications in Pharmaceutical Research
2-Chloro-3-cyano-4-methylbenzoic acid (CAS No. 1805159-83-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chloro, cyano, and methyl substituent on a benzoic acid backbone. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The synthesis of 2-chloro-3-cyano-4-methylbenzoic acid has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-chloro-3-cyanobenzaldehyde with methyl magnesium bromide followed by oxidation to form the carboxylic acid. Another method involves the reaction of 2-chloro-3-cyanobenzonitrile with carbon dioxide in the presence of a suitable catalyst. These synthetic routes are highly efficient and can be scaled up for industrial production.
In terms of physical and chemical properties, 2-chloro-3-cyano-4-methylbenzoic acid is a white crystalline solid with a melting point of approximately 175°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits strong acidity due to the presence of the carboxylic acid group, making it useful in various acid-catalyzed reactions.
The biological activity of 2-chloro-3-cyano-4-methylbenzoic acid has been the subject of numerous studies. Recent research has shown that this compound possesses potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the cyano group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
In the context of drug discovery, 2-chloro-3-cyano-4-methylbenzoic acid has been explored as a lead compound for the development of novel therapeutic agents. Its structural features make it an attractive scaffold for modification through medicinal chemistry techniques. For example, researchers have synthesized derivatives by introducing various functional groups at different positions on the benzene ring to enhance potency and selectivity. Some of these derivatives have shown promising results in preclinical studies for treating conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders.
The pharmacokinetic properties of 2-chloro-3-cyano-4-methylbenzoic acid have also been investigated. Studies have demonstrated that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. However, further optimization may be required to improve its metabolic stability and reduce potential side effects.
In addition to its pharmaceutical applications, 2-chloro-3-cyano-4-methylbenzoic acid has found use in other areas such as materials science and analytical chemistry. For instance, it can be used as a building block for the synthesis of functional polymers and as a reagent in analytical methods for detecting specific analytes.
The environmental impact of 2-chloro-3-cyano-4-methylbenzoic acid is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal procedures should be followed to minimize any potential risks to human health and the environment.
In conclusion, 2-chloro-3-cyano-4-methylbenzoic acid (CAS No. 1805159-83-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science.
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